Faldaprevir Sodium SVR12 Efficacy in Phase III STARTVerso1: Direct Head-to-Head Comparison vs. Placebo Plus PegIFN/RBV
In the pivotal Phase III STARTVerso1 trial (NCT01343888) evaluating treatment-naïve patients with chronic genotype-1 HCV infection, faldaprevir sodium (120 mg once daily) in combination with pegylated interferon alfa-2a and ribavirin (PegIFN/RBV) achieved a sustained virological response at 12 weeks post-treatment (SVR12) of 79%, compared to 52% for placebo plus PegIFN/RBV [1]. The overall faldaprevir-containing regimen achieved up to 80% SVR12 [1]. Additionally, 88% of faldaprevir-treated patients met early treatment success (ETS) criteria and were eligible to stop all treatment at week 24, with 88% of those patients achieving SVR12 [1]. Adverse events leading to treatment discontinuation were similar between the 120 mg faldaprevir arm (5%) and placebo (4%) [1].
| Evidence Dimension | Sustained virological response at 12 weeks post-treatment (SVR12) |
|---|---|
| Target Compound Data | 79% (120 mg once-daily faldaprevir + PegIFN/RBV); up to 80% overall faldaprevir-containing regimen |
| Comparator Or Baseline | 52% (placebo + PegIFN/RBV) |
| Quantified Difference | Absolute improvement of 27-28 percentage points; relative risk reduction in treatment failure of approximately 56% |
| Conditions | Phase III STARTVerso1 trial; treatment-naïve patients with chronic genotype-1 HCV infection; faldaprevir 120 mg QD plus PegIFN alfa-2a/RBV |
Why This Matters
This 27-28 percentage point absolute SVR12 improvement over the then-standard-of-care PegIFN/RBV backbone establishes the quantifiable clinical antiviral contribution of faldaprevir sodium in an interferon-containing regimen, providing a benchmark efficacy reference for in vitro and in vivo HCV studies.
- [1] Boehringer Ingelheim. Phase III STARTVerso1 trial results: faldaprevir+ plus PegIFN/RBV in treatment-naïve HCV genotype-1 patients. Presented at EASL International Liver Congress, Amsterdam, 2013. Press release via NATAP. View Source
